molecular formula C10H8N2O3 B8340578 3-formyl-1H-indazol-5-yl acetate

3-formyl-1H-indazol-5-yl acetate

Cat. No.: B8340578
M. Wt: 204.18 g/mol
InChI Key: IGLIJNRPDAGKMZ-UHFFFAOYSA-N
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Description

3-Formyl-1H-indazol-5-yl acetate is a derivative of the indazole scaffold, featuring a formyl (-CHO) group at position 3 and an acetate ester (-OAc) at position 4. Indazoles are heterocyclic aromatic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

(3-formyl-2H-indazol-5-yl) acetate

InChI

InChI=1S/C10H8N2O3/c1-6(14)15-7-2-3-9-8(4-7)10(5-13)12-11-9/h2-5H,1H3,(H,11,12)

InChI Key

IGLIJNRPDAGKMZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(NN=C2C=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-formyl-1H-indazol-5-yl acetate with structurally related indazole derivatives, focusing on substituent effects, synthesis, and properties.

Table 1: Structural and Physicochemical Comparison of Indazole Derivatives

Compound Name Substituents (Position) Key Functional Groups Melting Point (°C) Key Spectral Data (NMR, IR) Synthesis Method
3-Formyl-1H-indazol-5-yl acetate Formyl (C3), Acetate (C5) -CHO, -OAc Inferred: 120–135 Predicted: C=O stretch (IR: ~1700 cm⁻¹), Acetate CH₃ (¹H NMR: δ 2.1–2.3) Acetylation of 5-hydroxyindazole followed by formylation
3-Chloro-5-hydroxy-1H-indazole Chloro (C3), Hydroxy (C5) -Cl, -OH >200 -OH stretch (IR: ~3200 cm⁻¹), Cl (¹³C NMR: δ 45–55) Direct halogenation and hydroxylation
3-(2-Fluorophenyl)-1H-indazol-5-amine Fluorophenyl (C3), -NH₂ (C5) -F, -NH₂ N/A Aromatic F (¹⁹F NMR: δ -110 to -120) Suzuki coupling or nucleophilic substitution
3-Iodo-6-methyl-2H-indazol-5-amine Iodo (C3), Methyl (C6), -NH₂ (C5) -I, -CH₃, -NH₂ N/A I (¹H NMR coupling: ~δ 7.5–8.0) Metal-catalyzed iodination and alkylation
7-Chloro-1H-indole derivatives Chloro (C7), Imidazole (C3) -Cl, imidazole >200 Imidazole protons (¹H NMR: δ 7.0–8.5) Condensation of aldehydes with amines

Key Comparative Insights:

Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): The formyl group at C3 in the target compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., amines or hydrazines). This contrasts with halogenated analogs (e.g., 3-chloro or 3-iodo derivatives), where halogens facilitate substitution reactions . Acetate vs.

Synthetic Pathways :

  • The target compound likely involves acetylation of 5-hydroxyindazole (e.g., using acetic anhydride) followed by Vilsmeier-Haack formylation at C3. This contrasts with halogenated derivatives, which require halogenation reagents (e.g., Cl₂, I₂) or coupling reactions .

Physicochemical Properties :

  • Melting Points : The acetate and formyl groups reduce intermolecular hydrogen bonding compared to hydroxy or amine substituents, leading to a lower predicted melting point (120–135°C) versus >200°C for 3-chloro-5-hydroxy-1H-indazole .
  • Spectral Signatures : The formyl group’s C=O stretch (~1700 cm⁻¹ in IR) and acetate’s methyl protons (δ 2.1–2.3 in ¹H NMR) are distinct from the broad -OH peaks (~3200 cm⁻¹) in hydroxy analogs .

This contrasts with halogenated indazoles (e.g., 3-iodo derivatives), which are explored as kinase inhibitors .

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